(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWUTPFVAAMOC-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety.
Formation of Propanoic Acid Group: The propanoic acid group is introduced through a series of reactions, including alkylation and oxidation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Amide Coupling
The carboxylic acid undergoes phosphonium-mediated coupling with amines. A representative protocol:
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Reagents : PPh₃/NCS in dichloromethane.
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Scope : Couples with primary/secondary amines (e.g., benzylamine, N-methylbenzylamine) to yield amides in >90% yield under anhydrous conditions .
-
Example :
(S)-2-(Benzo[d] dioxol-5-yl)propanoic acid + benzylamine → Amide (93% yield) .
Esterification
Methyl esters are formed using methanol/H₂SO₄:
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Procedure : Reflux in methanol with catalytic H₂SO₄ for 12h yields methyl 2-amino-3-(3-propoxyphenyl)propanoate (68% yield) .
Boc Protection
The α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O):
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Conditions : Boc₂O, DMAP, THF, 0°C → RT.
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Product : (S)-2-((tert-Butoxycarbonyl)amino)-3-(benzo[d] dioxol-5-yl)propanoic acid (91% yield) .
Hydrochloride Salt Formation
Treatment with HCl in MeCN yields the water-soluble hydrochloride salt:
Enantioselective Modifications
Chiral Fe catalysts enable asymmetric synthesis of derivatives:
| Derivative | Catalyst | ee (%) | Application |
|---|---|---|---|
| β-Hydroxy acid | (R,R)-FeBIPF₂ | 94 | Peptide synthesis |
| N-Acetylated analogue | (R,R)-FeBIP | 90 | Bioconjugation |
Key Observation : Electron-withdrawing substituents on the catalyst (e.g., CF₃) enhance enantioselectivity but reduce reaction rates .
Stability and Reactivity Trends
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may interact with various biological targets, including neurotransmitter receptors. Preliminary studies indicate possible interactions with serotonin receptors, which could have implications for neuropharmacology and the treatment of mood disorders .
- Biochemical Studies
-
Antimicrobial Activity
- Research has shown that derivatives of this compound exhibit significant antibacterial properties against both Gram-negative and Gram-positive bacteria. Structure-activity relationship studies have identified specific substituents on the benzo[d][1,3]dioxole moiety that enhance antimicrobial efficacy . The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.56 to 6.25 µg/mL against various bacterial strains.
- Synthetic Applications
Case Study 1: Neuropharmacological Investigations
A study explored the binding affinity of this compound to serotonin receptors. The findings indicated that this compound could act as a selective modulator of serotonin activity, suggesting potential applications in treating anxiety and depression.
Case Study 2: Antibacterial Efficacy
In a series of experiments assessing the antibacterial properties of substituted derivatives of this compound, researchers identified that certain hydrophobic substituents significantly enhanced activity against resistant bacterial strains. These findings highlight the potential for developing new antibiotic agents based on this compound's structure .
Mechanism of Action
The mechanism of action of (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives: Substitution Effects
Compound 13 : 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one
Compound 14 : 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one
| Property | Compound 13 | Compound 14 |
|---|---|---|
| Synthesis Yield | 32% (MeOH recrystallization) | 55% (MeOH recrystallization) |
| Melting Point | 168–170°C | 127–129°C |
| Molecular Weight | 266 g/mol | 282 g/mol |
| Key Spectral Data | IR: 1,715 cm⁻¹ (C=O) | IR: Similar C=O stretch |
Analysis : The benzo[d][1,3]dioxole substitution in Compound 13 results in a higher melting point but lower synthetic yield compared to the dimethoxyphenyl analog (Compound 14). The reduced yield may stem from steric hindrance during cyclization .
Propanoic Acid Derivatives: Functional Group Modifications
a) tert-Butyl ((2-(Benzo[d][1,3]dioxol-5-yl)propanoyl)oxy)carbamate
- Synthesis: DCC-mediated coupling of 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate.
- Physical State : Colorless oil (chromatography-purified).
- Application : Used as a carbamate-protected intermediate for peptide elongation .
b) (S)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (18)
- Enantiomeric Analysis : HPLC (Chiralpak IG column, hexane/iPrOH = 9:1) confirmed >99% enantiomeric excess.
- Significance: The Boc-protected amino group enhances stability during solid-phase synthesis .
Ether-Linked Analog: 2-(Benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoic Acid
- Synthesis : Hydrolysis of ethyl ester with KOH/ACN, followed by HATU-mediated coupling.
- Purity : >95% (HPLC-validated).
Branched-Chain Variant: 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic Acid
Fluorinated Analog: (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine Hydrochloride
- Modification : Fluorination at the benzo[d][1,3]dioxole ring and incorporation into a pyrrolidine scaffold.
- Application: Potential use as a chiral ligand or neurotransmitter analog due to fluorine’s electronegativity and metabolic stability .
Data Tables for Quick Comparison
Biological Activity
(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid, also referred to as (S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid, is a chiral compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its neuroprotective properties and interactions with various biological pathways.
- Molecular Formula : C₁₀H₁₁O₄
- Molecular Weight : Approximately 209.2 g/mol
- Functional Groups : Contains carboxylic acid and amino groups, contributing to its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
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Neuroprotective Effects :
- Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a crucial role.
- Case Study : In vitro experiments demonstrated that concentrations of 10 μM of the compound reduced H₂O₂-induced cell death in PC12 cells by approximately 53% compared to controls .
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Receptor Interaction :
- The compound's structural similarity to neurotransmitters implies potential interactions with neurotransmitter receptors, possibly acting as an antagonist or modulator.
- Mechanism of Action : Interaction with specific molecular targets such as enzymes or receptors via π-π stacking and hydrogen bonding enhances its pharmacological profile.
- Antioxidant Activity :
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is necessary:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid | Enantiomer of the target compound | Different stereochemistry may lead to different biological activities |
| 3-(Benzo[d][1,3]dioxol-5-yl)-3-amino-propanoic acid | Contains an additional amino group | Potentially different pharmacological profiles due to extra functional group |
| (S)-2-Amino-4-(benzo[d][1,3]dioxol-5-yl)butanoic acid | Longer carbon chain with similar dioxole unit | May exhibit different metabolic pathways due to structural changes |
Synthesis Methods
Various synthesis methods for this compound have been reported. These methods are crucial for producing the compound in sufficient quantities for research and application purposes. Notably, chiral catalysts are often employed to ensure the desired stereochemistry is achieved during synthesis.
Q & A
Q. How is the compound functionalized for use in bioconjugation or prodrug design?
Q. What computational tools predict synthetic feasibility of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
